molecular formula C15H14N4OS2 B2877920 1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034470-61-4

1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2877920
CAS No.: 2034470-61-4
M. Wt: 330.42
InChI Key: OZAIAPMQIIESLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C15H14N4OS2 and its molecular weight is 330.42. The purity is usually 95%.
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Scientific Research Applications

Anion Tuning of Rheology and Gelation

Urea derivatives, such as "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea," have been studied for their ability to form hydrogels in various acidic conditions, demonstrating the impact of anions on the morphology and rheology of these gels. This research highlights the potential of urea derivatives in tuning the physical properties of hydrogels for various applications, including drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Synthesis and Biochemical Evaluation as Acetylcholinesterase Inhibitors

Flexible urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, showcasing the therapeutic potential of such compounds in the treatment of diseases like Alzheimer's. This research underscores the importance of the chemical structure in determining the biological activity of urea derivatives (Vidaluc et al., 1995).

Novel Pyridine and Naphthyridine Derivatives

The synthesis of novel pyridine and naphthyridine derivatives from thiophen-2-yl compounds, similar in structure to the chemical of interest, points to the versatility of urea derivatives in creating complex heterocyclic compounds. These findings have implications for the development of new materials and pharmaceuticals (Abdelrazek et al., 2010).

Potential Anticancer Agents

Research into urea derivatives like "1-Aryl-3-(2-chloroethyl) ureas" has explored their cytotoxic effects on human adenocarcinoma cells, revealing the potential of these compounds as anticancer agents. Such studies are crucial for identifying new therapeutic agents for cancer treatment (Gaudreault et al., 1988).

Enantioselective Anion Receptors

The synthesis and study of atropisomeric urea and thiourea compounds for their enantioselective anion receptor activity demonstrate the potential applications of such molecules in chiral separation processes, which are vital in pharmaceutical manufacturing and chemical research (Roussel et al., 2006).

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c20-15(18-8-12-2-1-6-22-12)19-9-13-14(17-5-4-16-13)11-3-7-21-10-11/h1-7,10H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAIAPMQIIESLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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